2,4,6-Trichloro-N-(3-methoxyphenyl)pyrimidine-5-carboxamide
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Overview
Description
2,4,6-Trichloro-N-(3-methoxyphenyl)pyrimidine-5-carboxamide is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities. This particular compound is characterized by the presence of three chlorine atoms and a methoxyphenyl group attached to the pyrimidine ring, making it a unique and potentially valuable compound in various fields of research and industry.
Preparation Methods
The synthesis of 2,4,6-Trichloro-N-(3-methoxyphenyl)pyrimidine-5-carboxamide typically involves multiple steps. One common method starts with the reaction of barbituric acid with phosphorus oxychloride (POCl3) in the presence of a catalyst such as dimethylaniline. This reaction produces 2,4,6-trichloropyrimidine, which is then further reacted with 3-methoxyaniline under specific conditions to yield the final product .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity. The reaction conditions, such as temperature and solvent choice, are carefully controlled to ensure the efficient production of the compound.
Chemical Reactions Analysis
2,4,6-Trichloro-N-(3-methoxyphenyl)pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the pyrimidine ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.
Scientific Research Applications
2,4,6-Trichloro-N-(3-methoxyphenyl)pyrimidine-5-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and heterocycles.
Industry: It can be used in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 2,4,6-Trichloro-N-(3-methoxyphenyl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and pathways involved in inflammation and neurodegeneration. The compound may exert its effects by binding to active sites on proteins, thereby modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar compounds to 2,4,6-Trichloro-N-(3-methoxyphenyl)pyrimidine-5-carboxamide include other trichloropyrimidine derivatives and methoxyphenyl-substituted pyrimidines. For example:
4,5,6-Trichloropyrimidine-2-carboxamide: This compound shares the trichloropyrimidine core but differs in the position of the carboxamide group.
2,4,6-Trichloropyrimidine: Lacks the methoxyphenyl group, making it less complex but still valuable in various chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
87847-99-2 |
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Molecular Formula |
C12H8Cl3N3O2 |
Molecular Weight |
332.6 g/mol |
IUPAC Name |
2,4,6-trichloro-N-(3-methoxyphenyl)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C12H8Cl3N3O2/c1-20-7-4-2-3-6(5-7)16-11(19)8-9(13)17-12(15)18-10(8)14/h2-5H,1H3,(H,16,19) |
InChI Key |
XJBYOGWEVKWYEV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(N=C(N=C2Cl)Cl)Cl |
Origin of Product |
United States |
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